![molecular formula C11H17N3O2S B3173792 Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate CAS No. 950262-23-4](/img/structure/B3173792.png)
Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate
Overview
Description
“Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate” is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids. These are compounds containing a piperidine ring which bears a carboxylic acid group .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate” can be analyzed based on IR, 1 H, 13 C NMR and mass spectral data .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The chemical reactions involved in the synthesis of “Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate” include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate” can be determined by its melting point, R f value, IR spectrum, NMR spectrum, and elemental analysis .Scientific Research Applications
- Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate derivatives have been evaluated for their antimicrobial properties against bacteria (such as Escherichia coli and Staphylococcus aureus) and fungi (Candida albicans) . Researchers investigate their potential as novel antibiotics or antifungal agents.
- Some derivatives of this compound exhibit anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown promising results .
- Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors of clinically relevant kinases, including Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
- Investigations into the SAR of piperidine derivatives reveal that specific substituents on the piperidine ring influence cytotoxicity. For example, halogen, carboxyl, nitro, or methyl groups on the ring can enhance the cytotoxic effects .
- Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate derivatives are valuable substrates for MCRs. Scientists explore efficient synthetic routes to access diverse piperidine-containing compounds .
- Researchers investigate both synthetic and naturally occurring piperidines for their biological activity. This includes assessing their interactions with cellular targets, toxicity profiles, and potential therapeutic applications .
Antimicrobial Activity
Anti-Inflammatory and Analgesic Effects
Dual Kinase Inhibition
Structure-Activity Relationship (SAR) Studies
Multicomponent Reactions (MCRs)
Biological Evaluation of Natural and Synthetic Derivatives
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate is a complex compound that likely interacts with multiple targetsIt’s known that piperidine derivatives, which this compound contains, are present in more than twenty classes of pharmaceuticals . Thiazole, another component of the compound, is also found in many potent biologically active compounds .
Mode of Action
Piperidine derivatives have been shown to have significant roles in the pharmaceutical industry . Similarly, thiazole derivatives have been reported to have diverse biological activities . The compound likely interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that piperidine and thiazole derivatives can affect a wide range of biochemical pathways .
Result of Action
It’s known that piperidine and thiazole derivatives can have a wide range of biological activities .
properties
IUPAC Name |
ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-2-16-10(15)8-9(12)13-11(17-8)14-6-4-3-5-7-14/h2-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARUTHJSPLCYEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCCCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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